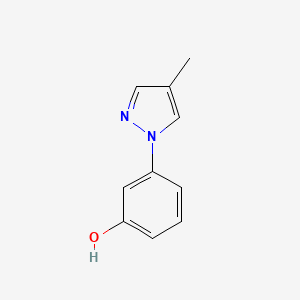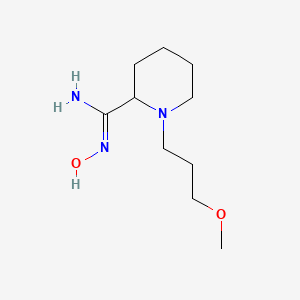![molecular formula C15H13ClN2O3 B7578916 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)
4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid, also known as CPB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for the development of new therapeutic agents.
作用機序
The mechanism of action of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, suggesting that it may have potential as an anti-inflammatory agent. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to inhibit the growth of bacterial strains, suggesting that it may have potential as an antibiotic.
実験室実験の利点と制限
One advantage of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid is that it has been shown to possess a range of pharmacological activities, making it a promising candidate for the development of new therapeutic agents. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure product, making it a viable option for large-scale production. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to optimize its pharmacological properties.
将来の方向性
There are several future directions for research on 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid. One area of interest is the development of new therapeutic agents based on this compound. This could involve the modification of the compound to optimize its pharmacological properties or the development of new drug delivery systems to improve its efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to explore the potential side effects of this compound and to assess its safety for use in humans.
合成法
The synthesis of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid involves the reaction of 2-amino-5-chloropyridine-2-carboxylic acid with ethyl 4-bromobenzoate in the presence of a base. The resulting product is then hydrolyzed to yield this compound. This method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
科学的研究の応用
4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has been shown to induce cell cycle arrest and apoptosis in these cells. Additionally, this compound has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-[2-[(5-chloropyridine-2-carbonyl)amino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-6-13(18-9-12)14(19)17-8-7-10-1-3-11(4-2-10)15(20)21/h1-6,9H,7-8H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFXKMMUSSJYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)

![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)
![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)


![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)